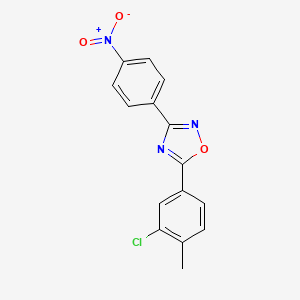

5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to 5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, often involves reactions like the Huisgen reaction, which is utilized to prepare various 1,2,4-oxadiazole compounds by reacting suitable precursors under specific conditions. For example, 2-(4-chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole was synthesized using the Huisgen reaction, which involves the cycloaddition of azides and alkynes, demonstrating the versatility of this approach in creating 1,2,4-oxadiazole derivatives (Limbach, Detert, & Schollmeyer, 2016).

Molecular Structure Analysis

1,2,4-Oxadiazoles generally feature a planar core, which contributes to their unique electronic and physical properties. The molecular structure analysis often reveals close to planar arrangements of the core oxadiazole ring, with substituent groups determining the overall molecular geometry and intermolecular interactions. For instance, the molecular structure of a related compound, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, shows that the dichlorophenyl and nitrophenyl rings form slight dihedral angles with the oxadiazole ring, indicating the influence of substituent groups on the molecular conformation (Fun et al., 2010).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives engage in various chemical reactions, showcasing their reactivity and potential for further functionalization. For example, the synthesis of new functional derivatives of 1,3,4-oxadiazole through reactions with allylic thioethers demonstrates the compound's versatility in chemical transformations, leading to the creation of complex structures with potential applications in various fields (Kut et al., 2023).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. These compounds often exhibit mesogenic properties, with the presence of substituents like nitro groups and alkyl chains affecting their liquid crystalline behavior. For example, a series of mesogenic homologous bearing 1,3,4-oxadiazole rings showed varying liquid crystalline phases influenced by the alkoxy terminal chain length and the presence of polar nitro groups (Abboud, Lafta, & Tomi, 2017).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application of oxadiazole derivatives, related to the chemical structure of interest, is in the field of corrosion inhibition. Specifically, synthesized oxadiazole derivatives have been investigated for their efficacy in controlling mild steel dissolution. The derivatives tested showed significant inhibition efficiency, with one achieving up to 96.29% efficiency at certain concentrations and temperatures. This was determined through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The derivatives' adsorption on steel surfaces was found to follow the Langmuir adsorption isotherm, suggesting a potential application in protecting infrastructure against corrosion (Kalia et al., 2020).

Antimicrobial Activity

Another important application is in the domain of antimicrobial activity. Oxadiazole derivatives have demonstrated valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds involves various procedures, leading to structures that have been shown to exhibit remarkable antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Inhibitive Effect on Corrosion

Further investigations into substituted oxadiazoles have explored their inhibitive effects on the corrosion of mild steel in hydrochloric acid media. Studies revealed that certain derivatives could effectively suppress corrosion processes by chemisorption on the steel surface, illustrating the potential for these compounds to serve as corrosion inhibitors in industrial applications (Lagrenée et al., 2001).

Cytotoxic and Antimicrobial Properties

Additionally, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties. Certain derivatives exhibited significant cytotoxic properties, highlighting their potential as pharmaceutical agents in treating diseases. These compounds have also shown promising antibacterial activities, further supporting their application in developing new antimicrobial drugs (Mutchu et al., 2018).

Discovery of Apoptosis Inducers

Lastly, specific oxadiazole compounds have been discovered as novel apoptosis inducers, with potential as anticancer agents. Through high-throughput screening, compounds have been identified that show activity against several cancer cell lines. This highlights the potential of oxadiazole derivatives in cancer research, offering a pathway to developing new therapies (Zhang et al., 2005).

Eigenschaften

IUPAC Name |

5-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c1-9-2-3-11(8-13(9)16)15-17-14(18-22-15)10-4-6-12(7-5-10)19(20)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXKVRWGHCUYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)